methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate
Description
Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate is a brominated indole derivative featuring a partially saturated indole ring (2,3-dihydro structure), a methyl ester group at position 5, and a bromine substituent at position 5. The dihydroindole core reduces aromaticity, influencing reactivity and molecular interactions compared to fully aromatic indoles .
Properties
CAS No. |
1632129-36-2 |
|---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 7th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The dihydroindole structure can be oxidized to form the corresponding indole derivative.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 7-substituted indole derivatives.
Oxidation: Formation of 7-bromoindole-5-carboxylic acid.
Reduction: Formation of 7-bromo-2,3-dihydro-1H-indole-5-methanol.
Scientific Research Applications
Methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Variations
Dimethyl 7-Bromo-5-methoxyindole-2,3-dicarboxylate (C₁₂H₁₁NO₄Br)
- Structure : Contains two ester groups (dimethyl) at positions 2 and 3, a methoxy group at position 5, and bromine at position 6.
- Synthesis : Prepared via cyclization of 1-(2-bromo-4-methoxyphenyl)-2-phenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) under reflux .
- Key Differences : Additional methoxy and ester groups increase steric hindrance and lipophilicity compared to the target compound. The fully aromatic indole ring enhances planarity, affecting π-π stacking interactions .
Ethyl 5-Bromo-2,3-dihydro-1H-indole-7-carboxylate
- Structure : Ethyl ester at position 7 and bromine at position 5, with a dihydroindole core.
- Synthesis : Likely synthesized via similar cyclization methods but using ethyl ester precursors .
- Key Differences : The ethyl group increases logP (lipophilicity) compared to the methyl ester in the target compound. Bromine positioning alters electronic effects; a 7-bromo substituent (target) deactivates the ring differently than a 5-bromo substituent .
7-Bromo-5-methylindoline-2,3-dione
- Structure : Features a dione (two ketone groups) at positions 2 and 3, with a methyl group at position 4.
- The absence of an ester group reduces reactivity toward nucleophiles compared to the target compound .
Physicochemical Properties
Spectroscopic and Analytical Data
- ¹H NMR :
- Mass Spectrometry :
- Target Compound: [M+H]⁺ expected at m/z 256.00 (isotopic pattern for Br evident) .
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